1-benzyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
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Overview
Description
1-benzyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-benzyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-benzyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide undergoes several types of chemical reactions:
Scientific Research Applications
1-benzyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-benzyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with a simpler structure.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-benzyl-N-[2-(pyridine-2-carbonylamino)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C24H22N4O2/c29-23(26-14-15-27-24(30)21-11-6-7-13-25-21)20-17-28(16-18-8-2-1-3-9-18)22-12-5-4-10-19(20)22/h1-13,17H,14-16H2,(H,26,29)(H,27,30) |
InChI Key |
KGAHHZUPTKYHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)NCCNC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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